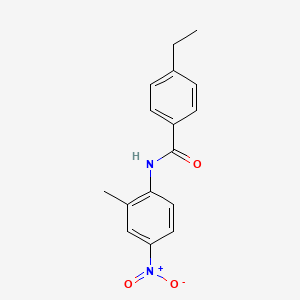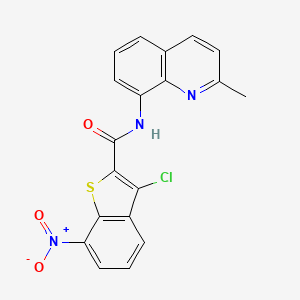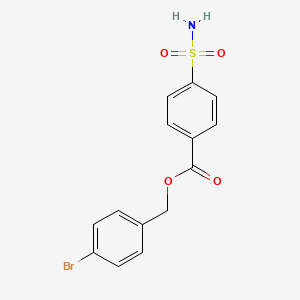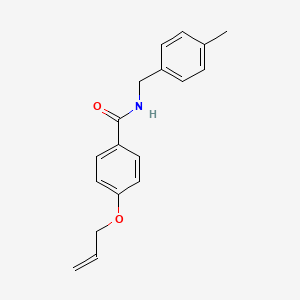![molecular formula C16H13N3O2 B4407691 4-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4407691.png)
4-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine
Descripción general
Descripción
4-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine, also known as ALLOX, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
4-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine exerts its effects through the inhibition of specific enzymes and pathways in cells. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. This compound has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus type 1 (HSV-1), by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation. In material science, this compound has been shown to exhibit good electron transport properties, making it a promising candidate for use in OLEDs and solar cells. In agriculture, this compound has been shown to promote plant growth and increase crop yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, this compound has been shown to exhibit good stability and low toxicity, making it a safe and reliable compound to work with. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain applications.
Direcciones Futuras
There are several future directions for research on 4-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine. In medicinal chemistry, further studies are needed to determine the specific mechanisms of action of this compound and its potential as a therapeutic agent for various diseases. In material science, research is ongoing to optimize the properties of this compound for use in OLEDs and solar cells. In agriculture, further studies are needed to determine the optimal conditions for the use of this compound as a plant growth regulator. Overall, research on this compound has the potential to lead to important advancements in various fields.
Aplicaciones Científicas De Investigación
4-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. In material science, this compound has been explored for its use in the development of organic light-emitting diodes (OLEDs) and solar cells. In agriculture, this compound has been studied for its potential as a plant growth regulator.
Propiedades
IUPAC Name |
5-(4-prop-2-enoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-2-11-20-14-5-3-13(4-6-14)16-18-15(19-21-16)12-7-9-17-10-8-12/h2-10H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYUEVVIQAQPJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-methylphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B4407610.png)
![5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(1-piperidinyl)benzamide](/img/structure/B4407617.png)
![4-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4407627.png)
![N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-chloro-N-methylbenzenesulfonamide](/img/structure/B4407636.png)
![4-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B4407638.png)

![4-[3-(3-butoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4407659.png)
![4-{4-[2-(benzyloxy)phenoxy]butyl}morpholine hydrochloride](/img/structure/B4407674.png)
![4-[(ethylsulfonyl)amino]-N-isopropylbenzamide](/img/structure/B4407680.png)


![2,6-dimethyl-4-{[4-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B4407712.png)
![4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride](/img/structure/B4407720.png)
